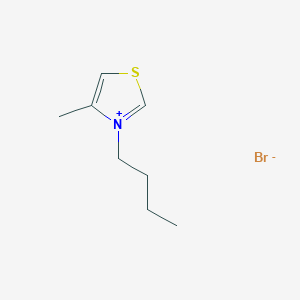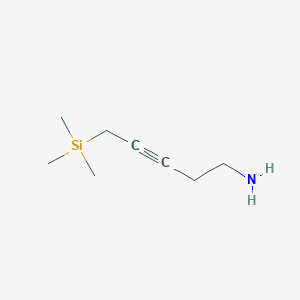
3-Pentyn-1-amine, 5-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentyn-1-amine, 5-(trimethylsilyl)- is an organic compound characterized by the presence of a trimethylsilyl group attached to a pentynylamine backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyn-1-amine, 5-(trimethylsilyl)- typically involves the reaction of 3-pentyn-1-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentyn-1-amine, 5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
3-Pentyn-1-amine, 5-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pentyn-1-amine, 5-(trimethylsilyl)- involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group acts as a protecting group, allowing selective reactions to occur at other sites of the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Trimethylsilyl)-4-pentyn-1-ol
- 1-Pentyn-3-amine
Uniqueness
3-Pentyn-1-amine, 5-(trimethylsilyl)- is unique due to its specific structure, which combines the reactivity of an alkyne with the protective nature of the trimethylsilyl group. This combination allows for selective and efficient chemical transformations, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
101195-67-9 |
|---|---|
Fórmula molecular |
C8H17NSi |
Peso molecular |
155.31 g/mol |
Nombre IUPAC |
5-trimethylsilylpent-3-yn-1-amine |
InChI |
InChI=1S/C8H17NSi/c1-10(2,3)8-6-4-5-7-9/h5,7-9H2,1-3H3 |
Clave InChI |
XGDGRWWWFOPVRZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC#CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


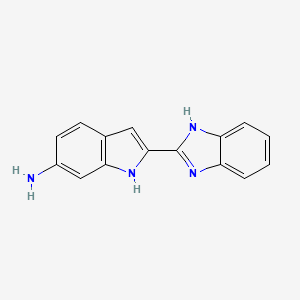
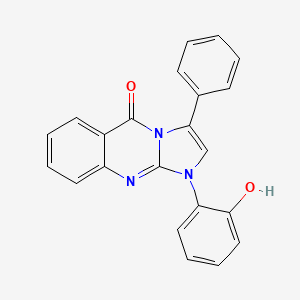
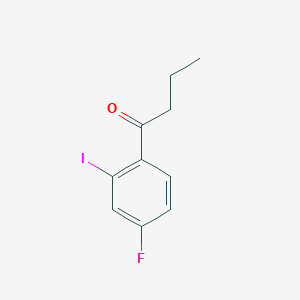
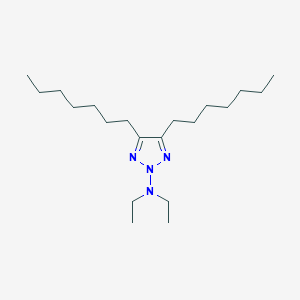
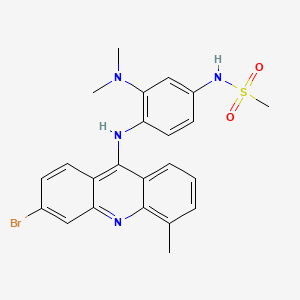
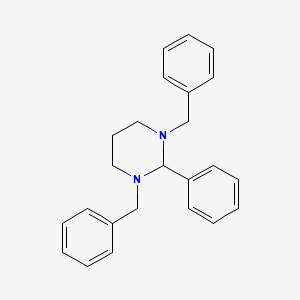
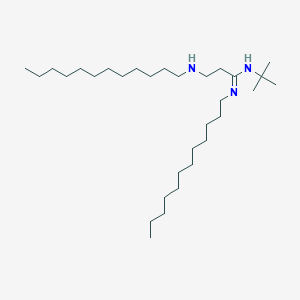
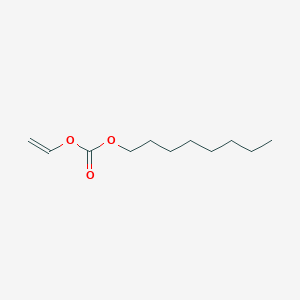
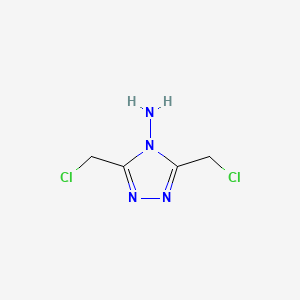
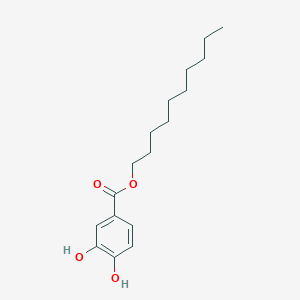
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)
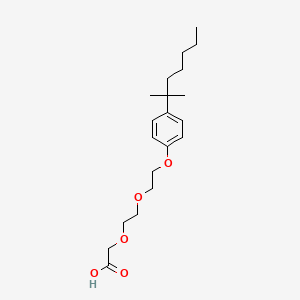
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)
